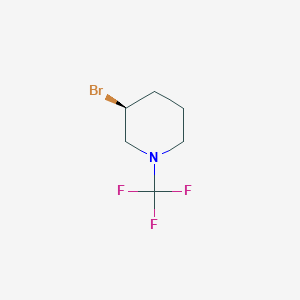
(S)-3-bromo-1-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-bromo-1-(trifluoromethyl)piperidine is a chiral compound with a piperidine ring substituted with a bromine atom and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-bromo-1-(trifluoromethyl)piperidine typically involves the bromination of a suitable piperidine precursor. One common method is the bromination of (S)-1-(trifluoromethyl)piperidine using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-bromo-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (S)-3-azido-1-(trifluoromethyl)piperidine, while oxidation with potassium permanganate could produce (S)-3-bromo-1-(trifluoromethyl)piperidin-2-one.
Wissenschaftliche Forschungsanwendungen
(S)-3-bromo-1-(trifluoromethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: Researchers use it to study the effects of trifluoromethyl and bromine substituents on biological activity and molecular interactions.
Wirkmechanismus
The mechanism of action of (S)-3-bromo-1-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(trifluoromethyl)piperidine
- (S)-4-bromo-1-(trifluoromethyl)piperidine
- (S)-3-chloro-1-(trifluoromethyl)piperidine
Uniqueness
(S)-3-bromo-1-(trifluoromethyl)piperidine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the piperidine ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and trifluoromethyl groups can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.
Eigenschaften
Molekularformel |
C6H9BrF3N |
|---|---|
Molekulargewicht |
232.04 g/mol |
IUPAC-Name |
(3S)-3-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2/t5-/m0/s1 |
InChI-Schlüssel |
DCWTUCXSIUESOH-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@@H](CN(C1)C(F)(F)F)Br |
Kanonische SMILES |
C1CC(CN(C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















